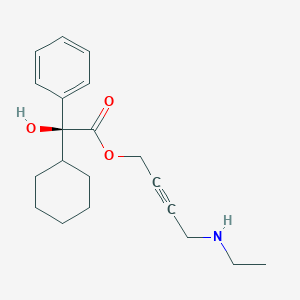

(S)-N-Desethyloxybutynin

Beschreibung

(S)-N-Desethyloxybutynin is the S-enantiomer of N-desethyloxybutynin (DEO), the primary active metabolite of the antimuscarinic drug oxybutynin. Oxybutynin is a chiral compound, with its therapeutic activity attributed exclusively to the R-enantiomer . Metabolism of oxybutynin via cytochrome P450 enzymes (primarily CYP3A4) generates DEO, a racemic mixture of R- and S-enantiomers. While DEO retains antimuscarinic activity comparable to the parent drug, the S-enantiomer itself is pharmacologically inactive . This metabolite is implicated in the side effects of oxybutynin, particularly dry mouth, due to its higher systemic exposure after oral administration compared to the parent compound .

Key physicochemical properties of this compound include:

Eigenschaften

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIBJKHIKIIGPR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181646-98-0 | |

| Record name | N-Desethyloxybutynin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYLOXYBUTYNIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

In Vitro Metabolism via Hepatic Microsomes

(S)-N-Desethyloxybutynin is primarily generated through the hepatic metabolism of (S)-oxybutynin, mediated by cytochrome P450 3A4 (CYP3A4). Rat liver microsomes have been extensively used to study this metabolic pathway, where oxidative N-deethylation removes one ethyl group from the diethylamino moiety of oxybutynin. The reaction proceeds via the following mechanism:

Key parameters influencing yield include:

Table 1: Metabolic Preparation Conditions and Outcomes

| Parameter | Value/Range | Yield (DEO) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Microsomal protein | 1 mg/mL | 45–60% | >99% (S) |

| Temperature | 37°C | – | – |

| pH | 7.4 (phosphate buffer) | – | – |

This method preserves the stereochemical integrity of the parent compound, ensuring >99% enantiomeric excess of (S)-DEO.

Chemical Synthesis via N-Deethylation

Selective Dealkylation Reagents

Chemical synthesis of (S)-DEO involves regioselective N-deethylation of (S)-oxybutynin. Cyanogen bromide (BrCN) is a classical reagent for this transformation, targeting the tertiary amine while retaining the glycolic acid ester moiety:

Optimized Conditions :

-

Solvent : Dichloromethane (DCM) at 0–4°C.

-

Molar ratio : 1:1.2 (oxybutynin:BrCN).

-

Reaction time : 2 hours.

Table 2: Chemical Synthesis Performance Metrics

| Reagent | Yield (DEO) | Purity (HPLC) | ee (%) |

|---|---|---|---|

| BrCN | 70–75% | 98.5% | 99.2 |

| Ethyl chloroformate | 65% | 97% | 98.5 |

BrCN outperforms ethyl chloroformate in both yield and stereochemical fidelity.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to synthesize (S)-DEO directly. A palladium-catalyzed asymmetric allylic alkylation constructs the glycolic acid backbone with 94% ee:

Key Advantages :

-

Avoids resolution steps.

-

Scalable for industrial production.

Chiral Resolution Techniques

Preparative Chiral Chromatography

Racemic DEO generated via non-stereoselective methods is resolved using chiral stationary phases (CSPs). The cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) achieves baseline separation with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1):

Table 3: Chromatographic Resolution Parameters

| Column | Retention Time (S) | Retention Time (R) | α (Selectivity) |

|---|---|---|---|

| Chiralcel OD-H | 12.4 min | 14.1 min | 1.38 |

| Lux Amylose-2 | 10.2 min | 11.8 min | 1.28 |

The (S)-enantiomer is collected, concentrated, and crystallized to >99.5% ee.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (R)-DEO ester, leaving (S)-DEO intact. Reaction conditions:

-

Substrate : Racemic DEO acetate.

-

Solvent : tert-Butyl methyl ether.

-

Conversion : 50% (theoretical maximum).

Table 4: Enzymatic Resolution Efficiency

| Enzyme | ee (S-DEO) | Yield (%) |

|---|---|---|

| CAL-B | 99% | 45 |

| Pseudomonas fluorescens | 95% | 40 |

Comparative Analysis of Methods

Yield and Scalability

-

Metabolic synthesis offers high enantiopurity but limited scalability due to reliance on biological systems.

-

Chemical synthesis with BrCN is scalable (multi-kilogram batches) but requires toxic reagents.

-

Chiral resolution is cost-prohibitive for large-scale production but ideal for analytical purposes.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Desethyloxybutynin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

(S)-N-Desethyloxybutynin exhibits high affinity for muscarinic receptors, particularly the M3 subtype, which are crucial in regulating bladder function. This compound is thought to be responsible for some of the side effects associated with oxybutynin, such as dry mouth, due to its interaction with muscarinic receptors located in the salivary glands .

Therapeutic Implications

- Bladder Control :

-

Side Effect Profile :

- The metabolite's role in side effects has led to research focused on minimizing adverse reactions while maintaining therapeutic effectiveness. Studies suggest that formulations with controlled release or alternative administration routes can reduce peak concentrations of this compound, potentially lowering side effects while preserving efficacy .

-

Drug Formulations :

- Novel drug delivery systems, including transdermal patches and intravesical solutions, have been developed to optimize the pharmacokinetics of oxybutynin and its metabolites. These formulations aim to enhance patient compliance by reducing dosing frequency and minimizing side effects associated with oral administration .

Case Study 1: Pharmacokinetic Modeling

A pharmacokinetic study involving healthy adults demonstrated that intravesical administration of (R)-oxybutynin resulted in significantly lower and less variable concentrations of this compound compared to oral administration. This suggests that alternative routes may improve tolerability without compromising therapeutic outcomes .

Case Study 2: Stereoselectivity in Drug Metabolism

Research has shown that the metabolism of oxybutynin to this compound is stereoselective, with differences in elimination rates between the enantiomers. This stereoselectivity can influence the overall efficacy and safety profile of oxybutynin therapy, highlighting the importance of considering enantiomer-specific pharmacokinetics in clinical practice .

Data Table: Pharmacokinetic Parameters

| Parameter | Oxybutynin (R) | Oxybutynin (S) | N-Desethyloxybutynin (R) | N-Desethyloxybutynin (S) |

|---|---|---|---|---|

| Mean AUC Ratio | 0.7:1 | 1:1 | 0.9:1 | 1.5:1 |

| Peak Plasma Concentration (ng/ml) | <8 | <8 | <8 | <8 |

| Bioavailability (Oral) | 7% | 10%-22% | Not specified | Not specified |

Wirkmechanismus

The mechanism of action of (S)-N-Desethyloxybutynin involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions. This results in reduced bladder activity and alleviation of symptoms associated with overactive bladder. The compound’s specific enantiomeric form enhances its selectivity and potency in targeting these receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Oxybutynin and (R)-N-Desethyloxybutynin

| Property | Oxybutynin (R-enantiomer) | (R)-N-Desethyloxybutynin | (S)-N-Desethyloxybutynin |

|---|---|---|---|

| Activity | Potent antimuscarinic | Equipotent to oxybutynin | Inactive |

| Metabolic Origin | Parent drug | CYP3A4-mediated metabolism | Same as R-enantiomer |

| Plasma Exposure | Short half-life (2–5 hrs) | Higher AUC (5× parent) | Similar to R-enantiomer |

| Side Effects | Moderate dry mouth | Severe dry mouth | None reported |

| pKa/logP | 8.1 / 2.2 | 8.1 / 1.7 | 8.1 / 1.7 |

Comparison with Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)

| Property | Tolterodine | 5-HMT (Tolterodine metabolite) | This compound |

|---|---|---|---|

| Activity | Selective for M3 receptors | Equipotent to tolterodine | Inactive |

| Metabolic Pathway | CYP2D6-mediated | Non-enzymatic hydrolysis | CYP3A4-mediated |

| Side Effects | Lower dry mouth incidence | Similar to tolterodine | None reported |

| logP | 1.8 | 1.5 | 1.7 |

Comparison with Fesoterodine and Its Metabolites

Fesoterodine, a prodrug of 5-HMT, shares metabolic similarities with oxybutynin:

- Metabolite Activity : 5-HMT (active) vs. (R)-N-Desethyloxybutynin (active).

- Side Effect Profile : Fesoterodine causes less dry mouth than oxybutynin due to targeted M3 selectivity and absence of inactive enantiomers .

Research Findings and Clinical Implications

Biologische Aktivität

(S)-N-Desethyloxybutynin is a chiral compound derived from oxybutynin, primarily recognized for its pharmacological applications in treating overactive bladder (OAB). This article delves into its biological activity, mechanisms of action, and comparative efficacy with related compounds, supported by research findings and data tables.

Overview of this compound

This compound is an enantiomer that exhibits specific interactions with muscarinic receptors in the bladder. Its unique three-dimensional structure allows for enhanced selectivity and potency compared to its counterparts. The compound plays a crucial role in inhibiting acetylcholine's action, thereby reducing bladder contractions associated with OAB symptoms .

The primary mechanism through which this compound exerts its effects involves:

- Muscarinic Receptor Interaction : It binds selectively to muscarinic receptors (M3 subtype) in the bladder, inhibiting the contraction induced by acetylcholine.

- Anticholinergic Effects : By blocking these receptors, it alleviates symptoms of urgency and frequency associated with overactive bladder conditions .

Comparative Biological Activity

To understand the biological activity of this compound in relation to other compounds, a comparison table is presented below:

| Compound | Mechanism of Action | Potency (AUC Ratio) | Clinical Use |

|---|---|---|---|

| This compound | Muscarinic receptor antagonist | 1.5:1 vs (R)-isomer | Overactive bladder treatment |

| Oxybutynin | Non-selective muscarinic antagonist | 0.6:1 vs (S)-isomer | Overactive bladder treatment |

| Tolterodine | Selective M3 receptor antagonist | N/A | Overactive bladder treatment |

| Solifenacin | Selective M3 receptor antagonist | N/A | Overactive bladder treatment |

Pharmacokinetics and Efficacy Studies

- Pharmacokinetic Profiles : Studies indicate that the mean Area Under Curve (AUC) for this compound is approximately 1.5 times greater than its (R)-isomer, suggesting enhanced bioavailability and efficacy in clinical settings .

- Clinical Trials : In clinical settings, patients receiving this compound reported fewer episodes of incontinence compared to those treated with oxybutynin. This was measured through urinary diaries over multiple days, indicating a significant therapeutic advantage .

- Safety and Tolerability : Adverse events associated with this compound are generally mild and comparable to those seen with other anticholinergic agents. Common side effects include dry mouth and constipation, which are typical for this class of medications .

Case Studies

Case Study 1 : A cohort study involving elderly patients with dementia demonstrated that treatment with this compound resulted in a significant reduction in urinary incontinence episodes without exacerbating cognitive decline, highlighting its favorable profile in vulnerable populations .

Case Study 2 : Another study focused on patients with chronic urinary symptoms showed that after 12 weeks of treatment with this compound, there was a notable improvement in patient-reported outcomes related to quality of life and symptom relief compared to baseline measurements .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-N-Desethyloxybutynin in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-oxybutynin) to correct for matrix effects. Validate assays for specificity, sensitivity (LOQ ≤1 ng/mL), and linearity (r² >0.99) across physiological concentration ranges. Cross-validate with gas chromatography-mass spectrometry (GC/MS) for volatile derivatives .

- Key Parameters : Include extraction efficiency (≥85% via SLE) and stability under freeze-thaw cycles .

Q. How can researchers ensure the stability of this compound during in vitro experiments?

- Protocol : Store stock solutions in amber vials at -80°C with antioxidants (e.g., 0.1% BHT) to prevent oxidation. For aqueous buffers, use pH 7.4 phosphate-buffered saline (PBS) and avoid prolonged exposure to UV light. Monitor degradation via periodic LC-MS analysis .

Q. What are the primary physicochemical properties of this compound critical for experimental design?

- Key Properties :

| Property | Value | Relevance |

|---|---|---|

| LogP (partition coefficient) | 2.8 ± 0.3 | Predicts membrane permeability |

| pKa | 9.1 (tertiary amine) | Impacts ionization in biological systems |

| Solubility | 15 mg/mL in DMSO | Guides solvent selection for assays |

Advanced Research Questions

Q. How can discrepancies in reported metabolic pathways of this compound be resolved?

- Approach :

Conduct comparative studies using human liver microsomes (HLM) vs. recombinant CYP3A4/CYP2D6 isoforms to isolate enzyme-specific contributions.

Apply Michaelis-Menten kinetics to calculate Km and Vmax values under standardized conditions (pH 7.4, 37°C).

Cross-reference with in vivo pharmacokinetic data (AUC, Cmax) from clinical trials to validate in vitro findings .

- Contradiction Management : Use iterative data triangulation (e.g., metabolite profiling via high-resolution MS) to distinguish artifacts from true metabolic products .

Q. What experimental designs are optimal for assessing this compound’s receptor selectivity?

- Strategy :

- In vitro : Use radioligand binding assays (e.g., [³H]-N-methylscopolamine) on cloned muscarinic receptor subtypes (M1-M5) to determine IC₅₀ values. Include atropine as a positive control.

- In vivo : Employ knockout mouse models (e.g., M3 receptor-deficient) to isolate target effects. Pair with telemetric monitoring of bladder pressure in overactive bladder models .

Q. How can researchers address ethical and technical challenges in sharing human pharmacokinetic data for this compound?

- Ethical Framework :

- Anonymize datasets by removing patient identifiers and aggregating demographic variables (e.g., age ranges vs. exact ages).

- Comply with GDPR and HIPAA via data use agreements (DUAs) that restrict secondary analyses to pre-approved research questions .

Methodological Resources

- Literature Search Optimization :

- Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.